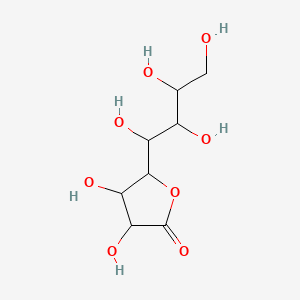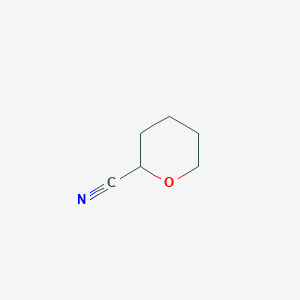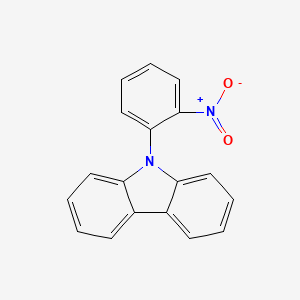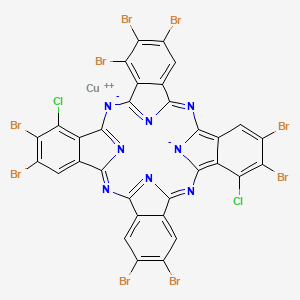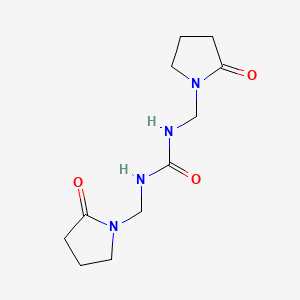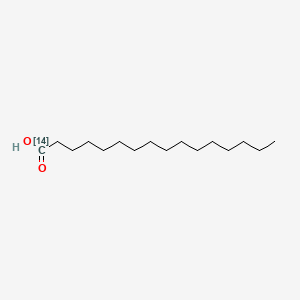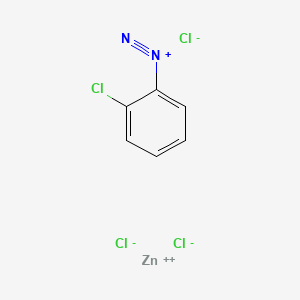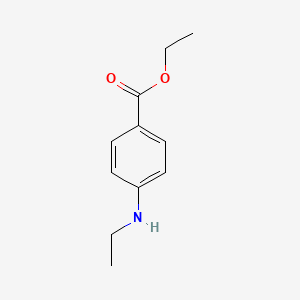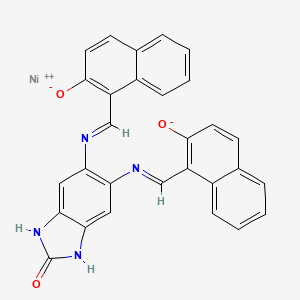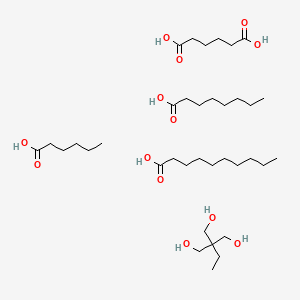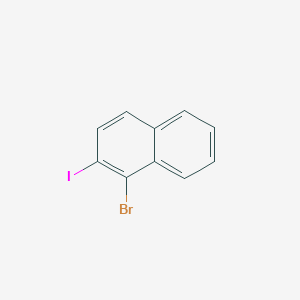
1-Bromo-2-iodonaphthalene
Overview
Description
1-Bromo-2-iodonaphthalene is an organic compound with the molecular formula C10H6BrI . It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by an iodine atom. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Preparation Methods
1-Bromo-2-iodonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2-iodonaphthalene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the iodination of 1-bromonaphthalene. This process uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), to introduce the iodine atom at the desired position on the naphthalene ring .
Chemical Reactions Analysis
1-Bromo-2-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form 2-iodonaphthalene or 1-bromonaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromo-2-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Researchers use it to synthesize potential pharmaceutical compounds, exploring its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds. The presence of both bromine and iodine atoms allows for selective activation and functionalization of the naphthalene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by activating the carbon-iodine bond .
Comparison with Similar Compounds
1-Bromo-2-iodonaphthalene can be compared with other halogenated naphthalenes such as:
1-Bromo-4-iodonaphthalene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-1-iodonaphthalene: Another isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides unique reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
1-bromo-2-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJPYBBRSXJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292414 | |
| Record name | 1-bromo-2-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90948-03-1 | |
| Record name | NSC82369 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


